molecular formula C17H13ClN2OS2 B2920566 1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864918-96-7

1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2920566
CAS No.: 864918-96-7
M. Wt: 360.87
InChI Key: UJICMEUXGLKDTH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H13ClN2OS2 and its molecular weight is 360.87. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Mechanisms

  • Novel Synthesis of Aliphatic 1,3,4-Thiadiazol-2(3H)-one Derivatives : This research presents a method for synthesizing a new series of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. The process includes a nucleophilic substitution reaction involving 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone, demonstrating an innovative reaction mechanism (Tahtaci & Aydin, 2019).

Chemical and Molecular Dynamics Studies 2. Corrosion Inhibition Performance : A study explored the use of various thiadiazole derivatives, including compounds similar to 1-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, as corrosion inhibitors for iron. This involved quantum chemical calculations and molecular dynamics simulations, indicating potential applications in material science and corrosion prevention (Kaya et al., 2016).

Vibrational and Structural Analysis 3. Molecular Docking and Vibrational Study : A compound with a similar structural framework was analyzed through vibrational spectra and HOMO-LUMO analysis. The study included molecular docking with kinesin spindle protein, suggesting potential applications in biological systems (ShanaParveen et al., 2016).

Biocatalytic and Biotransformation Applications 4. Biotransformation by Acinetobacter sp. : Research on a bacterial strain capable of biotransformation of a compound structurally similar to this compound revealed potential applications in stereoselective synthesis, indicating the relevance in pharmaceutical manufacturing (Miao et al., 2019).

Antimicrobial and Antifungal Studies 5. Synthesis and Antiviral Activity : The synthesis of derivatives structurally related to this compound showed potential antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).

  • Synthesis and Antimycotic Activity : Novel derivatives containing structures akin to the compound demonstrated antimycotic activities, suggesting their potential use in developing new antifungal agents (Raga et al., 1992).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-11-4-2-3-5-14(11)16-19-17(23-20-16)22-10-15(21)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJICMEUXGLKDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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